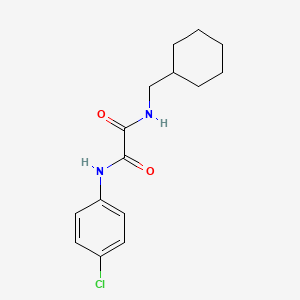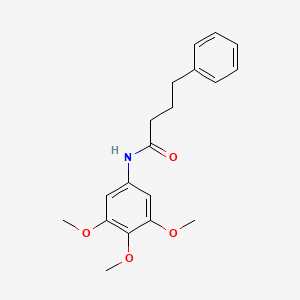![molecular formula C18H17BrN2O3 B4389312 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4389312.png)
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. BMB is a synthetic small molecule that has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a wide range of potential scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Finally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is able to exert its biological effects on cells.
Biochemical and Physiological Effects:
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which play a critical role in cell proliferation. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of cancer. Finally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to modulate gene expression by inhibiting the activity of histone deacetylases, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is its versatility and potential for use in a wide range of scientific research applications. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic small molecule, which means that it can be easily synthesized in large quantities and purified for use in experiments. However, there are also limitations to the use of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. For example, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One potential area of research is the development of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide and its effects on various signaling pathways and enzymes. Finally, the development of new synthetic methods for the production of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide could make it more accessible for use in scientific research.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDMKNAELMIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)
![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)


![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)

![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4389326.png)
